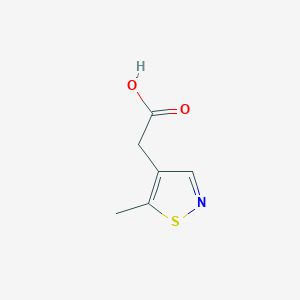

2-(5-Methyl-1,2-thiazol-4-yl)aceticacid

Beschreibung

Significance of Thiazole-Containing Heterocycles as Chemical Building Blocks

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which impart a unique set of chemical properties. wisdomlib.orgresearchgate.net This structural motif is not merely a synthetic curiosity but is found at the core of numerous biologically active compounds and approved pharmaceutical agents. bohrium.comrsc.org The thiazole (B1198619) ring is a key component in natural products like vitamin B1 (thiamine) and is present in a wide array of synthetic drugs, including sulfathiazole (B1682510) (an antimicrobial), ritonavir (B1064) (an antiretroviral), and meloxicam (B1676189) (a non-steroidal anti-inflammatory drug). rsc.orgpharmaguideline.com

The significance of thiazole-containing heterocycles as chemical building blocks stems from several key features:

Aromaticity and Reactivity : The thiazole ring is aromatic, a property conferred by the delocalization of pi (π) electrons, which contributes to its stability. nih.govresearchgate.net This aromaticity also allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold for chemical modification. pharmaguideline.comnih.gov

Bioisosteric Replacement : In medicinal chemistry, the thiazole ring is often used as a bioisostere for other aromatic rings, such as benzene (B151609) or pyridine. This allows chemists to modify the pharmacokinetic and pharmacodynamic properties of a molecule while maintaining its interaction with a biological target.

Coordination Chemistry : The nitrogen and sulfur heteroatoms in the thiazole ring can act as ligands, coordinating with metal ions. This property is crucial in the activity of some metalloenzymes and has been exploited in the design of metal-based catalysts and therapeutic agents. researchgate.net

Structural Diversity : The thiazole ring can be readily substituted at various positions, allowing for the creation of a vast library of derivatives with diverse chemical and biological properties. nih.gov This has made thiazoles a popular scaffold in the development of new compounds with potential applications in areas such as oncology, infectious diseases, and inflammation. wisdomlib.orgnih.gov

The inherent properties of the thiazole ring make it a privileged scaffold in both organic synthesis and medicinal chemistry, providing a robust foundation for the construction of complex and functionally diverse molecules.

Overview of the Acetic Acid Moiety as a Synthetic Handle

The acetic acid moiety, with its carboxylic acid functional group (-COOH), is one of the most fundamental and versatile functional groups in organic chemistry. When appended to a molecular scaffold, as in 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, it serves as a powerful "synthetic handle" for a wide range of chemical transformations.

The utility of the acetic acid moiety can be understood through its key chemical characteristics:

Acidity : The proton of the carboxyl group can be readily removed by a base, forming a carboxylate anion. This acidity allows for a host of salt formation and acid-base reactions.

Nucleophilicity of the Carboxylate : The resulting carboxylate anion is a good nucleophile, enabling it to participate in reactions such as esterification and amidation. This is a cornerstone of many synthetic pathways, allowing for the coupling of the acetic acid-containing molecule to other chemical entities.

Electrophilicity of the Carbonyl Carbon : The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. While less reactive than aldehydes or ketones, this reactivity can be enhanced by converting the carboxylic acid to more reactive derivatives such as acid chlorides or esters.

Directing Group in C-H Functionalization : In more advanced synthetic strategies, the carboxylic acid group can act as a directing group, guiding the regioselective functionalization of C-H bonds in its vicinity. researchgate.net This has become a powerful tool for the efficient construction of complex molecules.

Decarboxylation : Under certain conditions, the carboxylic acid group can be removed through decarboxylation, releasing carbon dioxide. This can be a strategic step in a synthetic sequence to introduce a specific substituent or to generate a reactive intermediate. researchgate.net

The acetic acid moiety's ability to be easily converted into a wide array of other functional groups, including esters, amides, and acid halides, makes it an invaluable tool for chemists seeking to modify a parent molecule. wikipedia.orgorganic-chemistry.org This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery and for the construction of complex molecular architectures.

Historical Context of Thiazole Ring Synthesis Methodologies

The synthesis of the thiazole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in heterocyclic chemistry. The historical context of these methodologies highlights the evolution of synthetic organic chemistry and the enduring importance of the thiazole scaffold.

Hantzsch Thiazole Synthesis : First reported by Arthur Hantzsch in 1887, this is arguably the most well-known and widely used method for thiazole synthesis. synarchive.comscribd.comchemhelpasap.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org This method is highly versatile, allowing for the preparation of a wide range of substituted thiazoles by varying the starting materials. chemhelpasap.comencyclopedia.pub Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, broaden the substrate scope, and create more environmentally benign reaction conditions. figshare.comorganic-chemistry.org

Cook-Heilbron Thiazole Synthesis : Discovered by Alan H. Cook and Sir Ian Heilbron in the 1940s, this method provides a route to 5-aminothiazoles. wikipedia.orgnih.gov The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents. wikipedia.orgwikipedia.org The Cook-Heilbron synthesis was a significant advancement as it provided access to a class of thiazoles that were previously difficult to obtain. wikipedia.org

Gabriel Thiazole Synthesis : The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones in the presence of a sulfurizing agent, typically phosphorus pentasulfide. encyclopedia.pubnih.gov This method provides a pathway to 2,5-disubstituted thiazoles and has been a reliable tool in the synthetic chemist's arsenal.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7NO2S |

|---|---|

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

2-(5-methyl-1,2-thiazol-4-yl)acetic acid |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9) |

InChI-Schlüssel |

NXLNVVPGZOTIAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NS1)CC(=O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 5 Methyl 1,2 Thiazol 4 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The acetic acid side chain of the molecule is a versatile handle for a variety of chemical transformations common to carboxylic acids. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by other nucleophiles.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation, typically achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, this reaction would proceed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, followed by dehydration, yields the corresponding ester. While direct experimental data for the subject compound is not prevalent, analogous reactions with other thiazole-containing carboxylic acids are well-documented. A variety of alcohols and acid catalysts can be employed, with reaction conditions optimized to drive the equilibrium towards the ester product.

Table 1: Representative Conditions for Esterification of Thiazole (B1198619) Acetic Acid Analogs

| Carboxylic Acid Analog | Alcohol | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Methyl alcohol | - | Methanol | - | (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester nih.gov |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester | Ethyl bromoacetate | Anhydrous K₂CO₃ | Dry Acetone | Reflux, 12h | (7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester nih.gov |

| Various Carboxylic Acids | Various Alcohols | Silica (B1680970) chloride | - | - | Corresponding Esters organic-chemistry.org |

Amidation and Peptide Coupling Chemistry

The carboxylic acid group can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. Common methods include the use of coupling reagents such as carbodiimides (e.g., DCC, EDCI) or the conversion of the acid to a more reactive species like an acid chloride. In peptide synthesis, where preserving stereochemical integrity is crucial, specialized coupling reagents and additives (e.g., HOBt, HATU) are employed to facilitate amide bond formation while minimizing racemization. The amidation of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid with various amines would yield a library of amide derivatives with potential applications in medicinal chemistry.

Formation of Acid Halides and Anhydrides

For conversion to more reactive acylating agents, 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid can be transformed into its corresponding acid halide. The most common method for this is treatment with thionyl chloride (SOCl₂), which converts the carboxylic acid to an acetyl chloride. For example, the related compound 4-methylthiazole-5-carboxylic acid is converted to its acid chloride by refluxing in thionyl chloride. nih.gov This acid chloride is a highly reactive intermediate that can be used in subsequent reactions without extensive purification. nih.gov

Similarly, acid anhydrides can be prepared. A common laboratory method involves the reaction of an acid chloride with a carboxylate salt. Therefore, 2-(5-Methyl-1,2-thiazol-4-yl)acetyl chloride could react with the sodium salt of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid to form the corresponding symmetric anhydride (B1165640).

Hydrazide Formation and Subsequent Transformations

Reaction of the ester derivative of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding acetohydrazide. nih.gov This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group.

These hydrazides are versatile intermediates for the synthesis of various heterocyclic systems. For instance, they can undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.govnih.govmdpi.com These hydrazones can, in turn, be cyclized to form other heterocyclic structures. For example, condensation of a dihydrazide with aromatic aldehydes yields Schiff's bases, which can be further cyclized with mercaptoacetic acid to form thiazolidinones. nih.gov

Table 2: Examples of Hydrazide Transformations in Related Heterocyclic Systems

| Starting Hydrazide | Reagent | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic Aldehydes | Reflux in ethanol (B145695) with catalytic acetic acid | Arylidene-hydrazide (Schiff's Base) | nih.gov |

| (5-methyl- nih.govpharmaguideline.comresearchgate.netthiadiazol-2-ylsulfanyl) acetic acid hydrazide | 4-Nitrobenzaldehyde | Reflux under basic conditions | N'-(4-nitrobenzylidene)acetohydrazide | nih.gov |

Reactivity of the 1,2-Thiazole Ring System

The aromatic 1,2-thiazole ring in 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid possesses a distinct pattern of reactivity towards electrophiles and nucleophiles, which is influenced by the presence of the nitrogen and sulfur heteroatoms and the existing substituents.

Electrophilic and Nucleophilic Substitution Reactions

In general, the thiazole ring is susceptible to electrophilic substitution. Theoretical calculations and experimental observations indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.orgchemicalbook.com However, in the case of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, the C5 position is already occupied by a methyl group. This, along with the acetic acid group at C4, significantly influences the regioselectivity of further substitutions. The presence of substituents at both the C4 and C5 positions may deactivate the ring towards typical electrophilic aromatic substitution reactions like nitration or halogenation, or direct the substitution to less common positions if forcing conditions are used. For instance, in some substituted thiazoles, if the C5 position is blocked, electrophilic attack can be directed to the C4 position. ias.ac.in

Nucleophilic substitution on the thiazole ring is generally less favorable and requires either the presence of a strong activating group to withdraw electron density from the ring or a good leaving group at the position of attack. pharmaguideline.com The C2 position is the most electron-deficient and thus the most likely site for nucleophilic attack. pharmaguideline.comchemicalbook.com For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, which lacks a suitable leaving group on the ring, direct nucleophilic aromatic substitution is not a readily accessible reaction pathway under standard conditions.

Ring Opening and Re-Cyclization Pathways

The thiazole ring, being an aromatic heterocycle, generally exhibits considerable stability. However, under specific conditions, it can undergo ring-opening reactions. For derivatives of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, these pathways often involve initial disruption of the C-S or N-S bonds, which are typically the most labile within the ring.

Reductive cleavage is a known pathway for thiazole ring opening. For instance, treatment of 2-substituted-4-methylthiazoles with sodium in liquid ammonia (B1221849) leads to the cleavage of the thiazole ring, forming substituted propenethiolates. sciepub.com While this specific reaction has not been documented for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid itself, it suggests that the C(2)-S and C(5)-S bonds are susceptible to cleavage under strong reducing conditions. The presence of the acetic acid moiety at the 4-position could influence the regioselectivity of this cleavage.

Oxidative ring-opening presents another potential pathway. Studies on fused imidazo[2,1-b]thiazole (B1210989) systems have shown that oxidative metabolism can lead to the formation of reactive intermediates, such as S-oxides or epoxides on the thiazole ring, which are then susceptible to nucleophilic attack and subsequent ring cleavage. nih.gov For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, oxidation at the sulfur atom could lead to a thiazole S-oxide intermediate, which would be more susceptible to nucleophilic attack and ring opening.

Re-cyclization pathways often follow ring-opening events, leading to the formation of new heterocyclic or carbocyclic systems. These transformations are highly dependent on the nature of the substituents and the reaction conditions. For instance, a mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a series of intermediates including a 1,3-thiazepine, which is a seven-membered ring, before extruding sulfur to form a pyridine. researchgate.net This demonstrates that ring-opened intermediates can undergo complex rearrangements and re-cyclizations. While not directly studied for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, it is plausible that ring-opened intermediates derived from it could be trapped with suitable reagents to form new ring systems.

The following table summarizes potential ring opening and re-cyclization reactions based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Ring Opening | Sodium in liquid ammonia | Substituted propenethiolates |

| Oxidative Ring Opening | Peroxy acids (e.g., mCPBA) | Thiazole S-oxide, leading to acyclic products |

| Ring Transformation | Dienophiles (e.g., DMAD) at high temperatures | Pyridine derivatives (after sulfur extrusion) |

Transformations of the Methyl Group at the 5-Position

The methyl group at the 5-position of the thiazole ring is activated by the electron-donating nature of the sulfur atom and the aromatic ring system, making it a site for various chemical transformations.

The oxidation of the 5-methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid. The outcome of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are known to oxidize methyl groups on aromatic rings to carboxylic acids. While specific studies on 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid are not available, the oxidation of methyl groups on other heterocyclic systems is well-documented.

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO4) | 2-(4-(Carboxymethyl)-1,2-thiazol-5-yl)carboxylic acid |

| Selenium Dioxide (SeO2) | 2-(5-Formyl-1,2-thiazol-4-yl)acetic acid |

| Mild Oxidants | 2-(5-(Hydroxymethyl)-1,2-thiazol-4-yl)acetic acid |

The methyl group at the 5-position can undergo free-radical halogenation, typically using N-halosuccinimides (NBS or NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or UV light. This reaction would yield the corresponding 5-(halomethyl) derivative.

Bromination of methyl ester intermediates of thiazole derivatives has been successfully achieved using N-bromosuccinimide (NBS) and UV light as a free radical initiator, leading to dibromomethyl derivatives. nih.gov This suggests a similar reactivity for the methyl group of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid.

The resulting 5-(halomethyl) derivative is a versatile intermediate for further functionalization. The halogen can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

| Reagent | Product of Subsequent Derivatization |

| Sodium Azide (NaN3) | 2-(5-(Azidomethyl)-1,2-thiazol-4-yl)acetic acid |

| Sodium Cyanide (NaCN) | 2-(5-(Cyanomethyl)-1,2-thiazol-4-yl)acetic acid |

| Amines (R2NH) | 2-(5-((Dialkylamino)methyl)-1,2-thiazol-4-yl)acetic acid |

| Alkoxides (RO⁻) | 2-(5-(Alkoxymethyl)-1,2-thiazol-4-yl)acetic acid |

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies on the chemical transformations of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid are limited. However, insights can be drawn from studies on related thiazole systems.

Kinetic studies on thiazole reactions often reveal the underlying mechanism. For instance, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, is generally considered to be a second-order reaction. nih.gov Kinetic investigations of the reaction of chloronitrothiazole with sodium methoxide (B1231860) also show second-order kinetics. sciepub.com

For the transformations of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, it is expected that reactions involving a second reagent, such as the halogenation of the methyl group or nucleophilic substitution on a halomethyl derivative, would also follow second-order kinetics. The rate of these reactions would be dependent on the concentration of both the thiazole derivative and the respective reagent.

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In many thiazole reactions, the intermediates are transient and difficult to isolate. However, trapping experiments can provide evidence for their existence.

In the context of oxidative ring-opening, thiazole S-oxides are proposed as key intermediates. nih.gov These can be highly reactive and susceptible to further reactions. Trapping these intermediates with nucleophiles like glutathione (B108866) has been demonstrated in metabolic studies of imidazo[2,1-b]thiazole derivatives. nih.gov

For the halogenation of the 5-methyl group, the reaction is believed to proceed through a free-radical mechanism. This would involve the formation of a thiazol-5-ylmethyl radical as a key intermediate. This radical would then react with a halogen source to form the final product.

The table below outlines plausible intermediates in the key transformations of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid.

| Transformation | Plausible Intermediate | Method of Identification/Inference |

| Oxidative Ring Opening | Thiazole S-oxide | Trapping with nucleophiles (e.g., glutathione) nih.gov |

| Free-Radical Halogenation of Methyl Group | Thiazol-5-ylmethyl radical | Inferred from product analysis and analogy to similar reactions nih.gov |

| Nucleophilic Substitution on Halomethyl Group | Carbocation or transition state | Inferred from kinetic studies and product analysis |

Derivatives and Advanced Chemical Building Blocks Derived from 2 5 Methyl 1,2 Thiazol 4 Yl Acetic Acid

Synthesis of Substituted 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid Esters, Amides, and Hydrazides

The carboxylic acid moiety of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is the primary site for derivatization, allowing for the straightforward synthesis of esters, amides, and hydrazides through well-established synthetic protocols.

Esters: Esterification is typically achieved by reacting the parent acid with an appropriate alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. For instance, the synthesis of methyl 2-amino-4-p-chlorophenylthiazole-5-acetate derivatives has been accomplished through condensation with various aldehydes followed by reduction. nih.gov

Amides: Amide derivatives are readily prepared by coupling the carboxylic acid with primary or secondary amines. This transformation can be facilitated by activating the acid with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). An alternative high-yielding method involves the conversion of the acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. ptfarm.plnih.gov This approach has been used to synthesize amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole (B32235) substituents. ptfarm.plnih.gov

Hydrazides: The synthesis of hydrazides is most commonly accomplished through the hydrazinolysis of the corresponding esters. nih.gov Reacting the methyl or ethyl ester of the thiazole (B1198619) acetic acid with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent, yields the desired acetohydrazide. nih.gov This hydrazide is a key intermediate for the synthesis of further heterocyclic systems. semanticscholar.org

| Derivative Type | General Method | Reagents | Typical Conditions |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux in alcohol |

| Amides | Acyl Chloride Formation & Amination | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | 1. Reflux in inert solvent 2. Anhydrous conditions, often with a base |

| Hydrazides | Hydrazinolysis of Ester | Hydrazine Hydrate (N₂H₄·H₂O) | Stirring in alcohol (e.g., Methanol) at room temperature |

Construction of Fused and Spiro-Heterocyclic Systems Incorporating the Thiazole-Acetic Acid Moiety

The structural framework of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid and its primary derivatives provides multiple reaction sites for cyclization, leading to the formation of more complex fused and spiro-heterocyclic systems.

Fused Systems: The hydrazide derivative is a particularly useful precursor for constructing fused heterocycles. For example, condensation of the hydrazide with various electrophiles can lead to the formation of fused triazoles, pyrimidines, or other nitrogen-containing ring systems. The reaction of a dihydrazide with aromatic aldehydes yields Schiff bases, which can then undergo cyclo-condensation with reagents like mercaptoacetic acid to form fused thiazolidinone rings. nih.gov Similar strategies have been employed to prepare a variety of tricyclic and bicyclic fused thiazole-2-acetic acid derivatives. nih.govacs.org For instance, refluxing a compound containing a thiazole moiety in acetic anhydride (B1165640) can produce a fused pyrimidine (B1678525) derivative through Dimroth rearrangement.

Spiro-Heterocycles: The synthesis of spiro compounds can be achieved through reactions involving the active methylene (B1212753) group of the acetic acid side chain or by utilizing both the carboxyl and a suitably placed amino or thiol group on the thiazole ring. A common strategy involves the condensation of a ketone (or an imine derived from it) with a reagent that can form a new ring spiro-fused at the carbonyl carbon. For example, the reaction of an imine with mercaptoacetic acid is a well-established method for creating spiro-thiazolidinones. rsc.orgbeilstein-journals.org Multicomponent reactions, often assisted by microwave irradiation, have emerged as powerful tools for assembling complex spiro architectures in a single step. rsc.orgnih.gov These reactions can involve the thiazole moiety in 1,3-dipolar cycloadditions to construct spiro-pyrrolidine or spiro-pyrrolizidine systems. rsc.org

Utilization as a Synthon in Complex Organic Synthesis

As a synthon, 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid offers a pre-functionalized thiazole core that can be incorporated into larger, more complex molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, and this building block provides a direct route to its inclusion. acs.orgnih.gov

In multi-step syntheses, the acetic acid function serves as a versatile handle for coupling reactions. It can be used to form amide or ester linkages with other complex fragments, extending the molecular framework. For example, thiazole acetic acid derivatives have been used as key intermediates in the synthesis of semi-synthetic cephalosporins. google.com The synthesis of new thiazole acetic acid derivatives often begins with a multi-step sequence, such as the Friedel–Crafts acetylation of an aromatic compound with succinic anhydride, followed by further transformations to build the thiazole ring and subsequent saponification to yield the final acid. nih.gov

The 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid core can be further elaborated to create polysubstituted heteroaromatic scaffolds. The existing methyl group and the vacant positions on the thiazole ring offer sites for further functionalization. While electrophilic substitution on the thiazole ring can be challenging, metal-catalyzed cross-coupling reactions on halogenated derivatives provide a powerful alternative for introducing new substituents. Domino and multicomponent reactions starting from simpler precursors are also effective for the regioselective synthesis of 2,4,5-trisubstituted thiazoles in one pot. researchgate.net Acetic acid itself can serve as a mediator in such reactions, facilitating the in situ generation of intermediates that then cyclize to form the desired polysubstituted thiazole core. researchgate.net

Generation of Structural Diversity Through Chemical Modification

Structural diversity can be generated by modifying the thiazole ring, the methyl group, or the acetic acid side chain.

Spectroscopic and Advanced Structural Characterization of 2 5 Methyl 1,2 Thiazol 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid.

In the ¹H NMR spectrum, the methyl group (CH₃) protons attached to the thiazole (B1198619) ring typically appear as a singlet. The methylene (B1212753) protons (CH₂) of the acetic acid side chain also produce a singlet. The characteristic proton of the carboxylic acid group (-COOH) is often observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances include those for the methyl carbon, the methylene carbon, the quaternary carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid group, which characteristically appears at a significant downfield position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.7 | ~15.7 |

| -CH₂- | ~3.4 | ~36.4 |

| -COOH | ~12.2 | ~172.6 |

| Thiazole C4 | - | ~165.3 |

| Thiazole C5 | - | ~164.9 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity between atoms.

COSY (Correlation Spectroscopy) experiments would confirm the coupling between protons, although for this specific molecule with primarily singlet peaks, its utility is more pronounced in more complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. juniperpublishers.com For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, the IR spectrum would display several key absorption bands.

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band around 1700 cm⁻¹. juniperpublishers.com The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. Additionally, vibrations associated with the C=N and C=C bonds within the thiazole ring would appear in the fingerprint region (approximately 1400-1600 cm⁻¹). juniperpublishers.com The C-S stretching vibration is typically weaker and found at lower wavenumbers. juniperpublishers.com

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2800-3000 |

| Thiazole Ring | C=N, C=C Stretches | 1400-1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₆H₇NO₂S). For instance, a calculated m/z for the protonated molecule [M+H]⁺ would be compared to the experimentally observed value to a high degree of accuracy.

Fragmentation Pattern Interpretation

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be interpreted to deduce the structure. For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, a common fragmentation pathway involves the loss of the carboxylic acid group (-COOH), resulting in a prominent peak corresponding to the [M-45]⁺ ion. libretexts.org Another characteristic fragmentation is the cleavage of the bond between the methylene group and the thiazole ring, leading to fragments representing both the acetic acid moiety and the substituted thiazole ring. The thiazole ring itself can undergo further fragmentation.

Table 3: Potential Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-45]⁺ | Loss of -COOH |

| [C₅H₆NS]⁺ | Thiazole-methyl-methylene fragment |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the target compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

For a related compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol, the crystal structure was determined to be orthorhombic, with the space group Pbca. nih.gov The analysis revealed important details about bond lengths, bond angles, and the planarity of the thiazole and benzene (B151609) rings. nih.gov Such studies also elucidate intermolecular interactions, like hydrogen bonding, which govern the crystal packing. researchgate.netnih.gov

A hypothetical data table for the X-ray crystallographic analysis of a derivative of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Empirical Formula | C8H9NO2S |

| Formula Weight | 183.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 932.1(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.28 |

| F(000) | 384 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

This is a hypothetical data table for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the compound's elemental composition and purity.

For novel derivatives of thiazole, elemental analysis is a standard characterization method reported alongside spectroscopic data. researchgate.net For instance, in the synthesis of new bisthiazole derivatives, elemental analysis was crucial for confirming the proposed structures. researchgate.net The results are typically presented as "Anal. Calcd. for [Molecular Formula]: C, xx.xx; H, x.xx; N, xx.xx; S, xx.xx. Found: C, xx.xx; H, x.xx; N, xx.xx; S, xx.xx." A close agreement between the calculated and found values, generally within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.

Below is an illustrative data table for the elemental analysis of a series of hypothetical derivatives of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| Derivative A | C9H9NO2S | C: 54.81, H: 4.60, N: 7.10, S: 16.26 | C: 54.75, H: 4.65, N: 7.05, S: 16.30 |

| Derivative B | C10H11NO2S | C: 56.85, H: 5.25, N: 6.63, S: 15.18 | C: 56.90, H: 5.21, N: 6.68, S: 15.12 |

| Derivative C | C9H8BrNO2S | C: 39.15, H: 2.92, N: 5.07, S: 11.61 | C: 39.20, H: 2.89, N: 5.11, S: 11.57 |

This is a hypothetical data table for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of synthesized compounds like 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid and its derivatives. researchgate.netnih.gov

In HPLC, the compound of interest is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks.

The choice of stationary phase, mobile phase composition, flow rate, and detector are critical parameters that are optimized for the specific compound being analyzed. For carboxylic acids, reverse-phase HPLC is commonly employed, often with a C18 stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. nih.govsielc.com

A typical HPLC method for the analysis of a thiazole carboxylic acid derivative might involve the following conditions, as illustrated in the hypothetical data table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.5 minutes |

| Purity | >98% (by peak area) |

This is a hypothetical data table for illustrative purposes.

In addition to purity assessment, chromatographic methods, particularly column chromatography, are essential for the purification of the crude product after synthesis. In column chromatography, the crude mixture is loaded onto a larger column of stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture is passed through to elute the components at different rates, allowing for the isolation of the pure compound.

Theoretical and Computational Chemistry Studies on 2 5 Methyl 1,2 Thiazol 4 Yl Acetic Acid

Prediction of Spectroscopic PropertiesThere are no published computational predictions for the spectroscopic properties of this compound. This includes theoretical calculations of:

NMR chemical shifts (¹H and ¹³C)

IR vibrational frequencies

Analysis of Intramolecular and Intermolecular InteractionsA detailed computational analysis of potential interactions, such as intramolecular or intermolecular hydrogen bonding, which would be crucial for understanding its crystal structure and behavior in solution, has not been documented.

While computational studies have been performed on various other thiazole (B1198619) and isothiazole (B42339) derivatives, the strict focus on 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid as per the user's request precludes the inclusion of data from these related but distinct molecules. The unique positioning of the methyl and acetic acid groups on the 1,2-thiazole (isothiazole) ring means that data from other isomers, such as those based on a 1,3-thiazole core, cannot be accurately extrapolated.

This lack of specific research highlights a potential opportunity for future computational chemistry work to explore the properties of this compound and contribute new data to the field.

Emerging Research Frontiers in Thiazole 4 Yl Acetic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated studies on novel and sustainable synthetic routes specifically for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid are not extensively documented. Research in the broader field of thiazole (B1198619) synthesis, however, has increasingly focused on environmentally benign approaches. Traditional methods like the Hantzsch thiazole synthesis, which typically involves the condensation of thioamides with α-haloketones, often face drawbacks such as harsh reaction conditions and the use of hazardous chemicals.

Modern research frontiers are exploring greener alternatives applicable to the synthesis of various thiazole derivatives. These approaches aim to improve efficiency, reduce waste, and enhance safety. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole formation.

Ultrasonic-Mediated Synthesis: The use of ultrasound irradiation offers another energy-efficient method to accelerate reactions.

Green Solvents: Replacing conventional volatile organic compounds with greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a major focus.

Catalyst-Free Reactions: Developing synthetic protocols that can proceed efficiently without a catalyst simplifies purification and reduces metal waste.

Multi-Component Reactions: One-pot syntheses where multiple starting materials react to form the final product without isolating intermediates are highly sought after for their atom economy and efficiency.

Future research on 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid would likely involve adapting these sustainable principles to develop a high-yielding, eco-friendly synthetic pathway.

| Sustainable Method | General Advantages for Thiazole Synthesis | Potential Starting Materials for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. | Thioacetamide derivatives, functionalized α-halocarbonyl compounds. |

| One-Pot Multi-Component | High atom economy, reduced waste, simplified procedures. | Simple precursors for the thiazole ring and acetic acid side chain. |

| Green Solvent Use (e.g., Water) | Reduced environmental impact, improved safety, lower cost. | Water-soluble reactants or phase-transfer catalysis conditions. |

Catalytic Approaches for Specific Functionalization and Derivatization

The functionalization of the thiazole ring is crucial for creating derivatives with tailored properties. While specific catalytic derivatization of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is not detailed in current literature, advanced catalytic methods are actively being developed for the broader class of thiazoles.

The thiazole ring has distinct positions (C2, C4, C5) that can be targeted for functionalization. Modern catalytic strategies offer precise control over which position is modified:

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel catalysts are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the thiazole ring. Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of aryl or alkyl groups.

C-H Activation: A frontier area in organic synthesis involves the direct functionalization of carbon-hydrogen bonds. Palladium-catalyzed regioselective C-H activation can be used to introduce substituents at specific positions on the thiazole core without prior conversion to a halide or organometallic reagent, offering a more atom-economical route to complex derivatives.

Enzymatic Catalysis: Chemoenzymatic methods, using enzymes like trypsin, have been developed for one-pot syntheses of thiazole derivatives under mild conditions, showcasing a novel and green catalytic approach.

For 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid, future research could explore the catalytic functionalization of the C2 position, or potentially the methyl group at C5, to generate novel analogues.

Exploration of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid in Materials Science

There is no available research documenting the use of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid in materials science applications, such as a monomer for polymerization. Thiazole-containing compounds, in general, are of interest in materials science due to their unique electronic and coordination properties. The aromatic, electron-rich nature of the thiazole ring makes it a candidate for incorporation into conductive polymers, organic light-emitting diodes (OLEDs), and functional dyes.

Theoretically, 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid possesses two key functional groups that could be exploited for materials applications:

The Carboxylic Acid Group: This group could be used for polymerization reactions (e.g., to form polyesters or polyamides) or to anchor the molecule to surfaces, such as in the creation of self-assembled monolayers or functionalized nanoparticles.

The Thiazole Ring: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.

However, the exploration of these possibilities for this specific compound remains a future research frontier.

Advanced Mechanistic Investigations and Reaction Engineering

Detailed mechanistic investigations and reaction engineering studies are contingent on the development of established synthetic routes. As specific, optimized syntheses for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid are not published, this area remains unexplored for this compound.

For thiazole synthesis in general, mechanistic studies often focus on:

Elucidating Reaction Pathways: Understanding the step-by-step process of ring formation, such as in the Hantzsch synthesis, allows for the rational optimization of reaction conditions to minimize byproducts and maximize yield.

Computational Modeling: Density Functional Theory (DFT) and other computational tools can be used to model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally.

Kinetic Studies: Analyzing reaction rates under different conditions (temperature, concentration, catalyst loading) is fundamental to reaction engineering. This data is essential for scaling up a synthesis from the laboratory bench to industrial production, ensuring safety, efficiency, and reproducibility.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid has not been reported using flow chemistry or automated platforms. However, these technologies represent a significant frontier in modern chemical synthesis. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers several advantages that would be applicable to the synthesis of thiazole derivatives.

| Technology | Advantages in Chemical Synthesis | Potential Application |

| Flow Chemistry | Precise control over temperature and mixing, enhanced safety for exothermic reactions, ease of scalability, potential for higher yields. | Optimization of the synthesis of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid by rapidly screening reaction parameters. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives for drug discovery. | Creation of a diverse library of derivatives by functionalizing the core 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid structure. |

A notable example in a related heterocyclic system is the development of a continuous-flow process for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which achieved higher yields and improved safety compared to batch synthesis. The application of such platforms to the synthesis and derivatization of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is a promising avenue for future research, enabling more efficient and safer production.

Q & A

Basic: What are the standard synthetic routes for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid?

A common method involves reacting 5-methyl-1,2-thiazol-4-yl precursors with chloroacetic acid under alkaline conditions. For example, heating 5-methylthiazole derivatives with monochloroacetic acid in an equimolar alkali medium (e.g., NaOH or KOH) facilitates nucleophilic substitution at the thiazole’s reactive position. The reaction typically requires refluxing in ethanol or aqueous media, followed by acidification to isolate the product . Characterization via thin-layer chromatography (TLC), IR spectroscopy, and elemental analysis is critical to confirm purity and structure .

Basic: How is the structure of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid confirmed experimentally?

Structural confirmation relies on integrated analytical techniques:

- IR spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and thiazole ring C=N absorption near 1600 cm⁻¹).

- Elemental analysis verifies empirical formula consistency (e.g., C, H, N, S content).

- TLC assesses purity and reaction progress using solvent systems like ethyl acetate/hexane .

Advanced labs may supplement with ¹H/¹³C NMR to resolve methyl group positions and acetic acid side-chain conformation .

Advanced: How can reaction conditions be optimized to improve the yield of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole systems.

- Temperature control : Reflux at 80–100°C balances reaction rate and side-product minimization.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .

- Alkali stoichiometry : Excess alkali (1.2–1.5 equivalents) ensures complete deprotonation of chloroacetic acid, driving the substitution reaction .

Advanced: What methodologies resolve discrepancies in melting points during characterization?

Discrepancies may arise from polymorphic forms or impurities. To address this:

- Differential Scanning Calorimetry (DSC) distinguishes polymorphs by analyzing thermal transitions.

- Recrystallization in varied solvents (e.g., ethanol vs. acetone) isolates pure crystalline forms.

- HPLC purity assays quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How does the methyl group on the thiazole ring influence biological activity?

The 5-methyl substituent impacts:

- Lipophilicity : Enhances membrane permeability, as shown in analogues with methylated heterocycles .

- Electronic effects : Electron-donating methyl groups stabilize the thiazole ring, altering binding affinity to targets like enzymes or receptors.

- Steric hindrance : May restrict rotational freedom of the acetic acid side chain, affecting pharmacophore orientation. Comparative studies with non-methylated analogues are recommended to isolate these effects .

Basic: How are metal or organic salts of 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid synthesized?

- Metal salts : React the acid with metal sulfates (e.g., FeSO₄, CuSO₄) in aqueous solution. For example, adding 0.5 equivalents of FeSO₄ to the sodium salt precipitates Fe(II) complexes .

- Organic salts : Treat the acid with organic bases (e.g., piperidine, morpholine) in ethanol. Salts are isolated via solvent evaporation and recrystallized for purity .

Advanced: What strategies validate the biological relevance of structural modifications in analogues?

- SAR studies : Systematically vary substituents (e.g., methyl, cyclopropyl) and assay activity in target models (e.g., enzyme inhibition, cytotoxicity).

- Molecular docking : Compare binding modes of analogues using crystallographic data from related thiazole-containing proteins .

- Metabolic stability assays : Use liver microsomes to assess the impact of methyl groups on metabolic degradation .

Basic: What are the key database identifiers for 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid?

- CAS RN : 845885-88-3 .

- PubChem CID : 93189821 (for structural analogues) .

- SMILES : CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)C)CC(=O)O)C .

Advanced: How to address contradictory spectroscopic data in structural elucidation?

- Multi-technique correlation : Cross-validate IR, NMR, and mass spectrometry. For example, an unexpected ¹H NMR signal may indicate tautomerism, resolvable by variable-temperature NMR.

- High-resolution mass spectrometry (HRMS) confirms molecular formula independently .

Basic: What safety protocols apply when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.